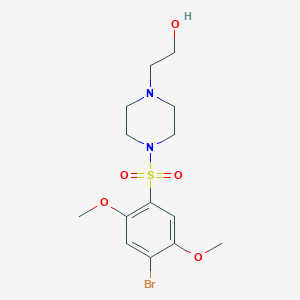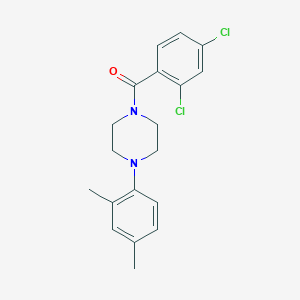![molecular formula C10H13N5O B503159 N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876897-81-3](/img/structure/B503159.png)
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine: is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-methoxybenzyl group and a methyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions. For example, sodium azide can react with methyl cyanide in the presence of a strong acid like hydrochloric acid to form 1-methyl-1H-tetrazole.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 1-methyl-1H-tetrazole with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Various reduced derivatives of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target being studied.
Comparación Con Compuestos Similares
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(4-methoxybenzyl)thiosemicarbazide
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Comparison:
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a tetrazole ring. It is used in drug discovery and organic synthesis.
- N-(4-methoxybenzyl)thiosemicarbazide: Contains a thiosemicarbazide group, making it different in terms of reactivity and applications. It is used in the synthesis of metal complexes and has cytotoxic properties.
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a triazole ring and a quinoline moiety, making it structurally more complex. It is investigated for its potential in treating Alzheimer’s disease.
Propiedades
Número CAS |
876897-81-3 |
|---|---|
Fórmula molecular |
C10H13N5O |
Peso molecular |
219.24g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H13N5O/c1-15-10(12-13-14-15)11-7-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12,14) |
Clave InChI |
QMYSRGPREWTSFG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
Solubilidad |
28.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503081.png)

![2,3,4-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503083.png)

![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)


![N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B503093.png)



